molecular formula C18H20N2O4S B2844233 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide CAS No. 941886-34-6

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide

Cat. No. B2844233
CAS RN: 941886-34-6
M. Wt: 360.43
InChI Key: ATCWZRDJXHJNGR-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide, also known as DIBO, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DIBO is a synthetic molecule that belongs to the class of isothiazolidinones, which are known for their diverse biological activities.

Scientific Research Applications

Antimicrobial Activity

A series of compounds, including those similar in structure to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant in vitro antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For example, Desai, Rajpara, and Joshi (2013) synthesized and screened N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for antimicrobial activity, discovering compounds with promising therapeutic potential against microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Activity

Another key area of application for compounds structurally related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide is in anticancer research. The novel ribonucleotide reductase inhibitor COH29, for instance, has been shown to inhibit DNA repair in vitro, demonstrating anticancer activity through the inhibition of human ribonucleotide reductase (RNR). This enzyme is crucial for DNA replication and repair, making it a target for cancer treatment strategies. The study by Chen et al. (2015) highlighted the sensitivity of BRCA-1–defective human breast cancer cells to COH29, suggesting a potential application for compounds like N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide in cancer therapy (Chen et al., 2015).

Synthesis and Characterization

Research also focuses on the synthesis and characterization of new compounds with potential biological activities. Microwave-induced synthesis techniques have been applied to synthesize fluorobenzamides containing thiazole and thiazolidine, which show promising antimicrobial analogs due to the presence of a fluorine atom enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-2-24-17-9-7-14(8-10-17)18(21)19-15-5-3-6-16(13-15)20-11-4-12-25(20,22)23/h3,5-10,13H,2,4,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCWZRDJXHJNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide

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